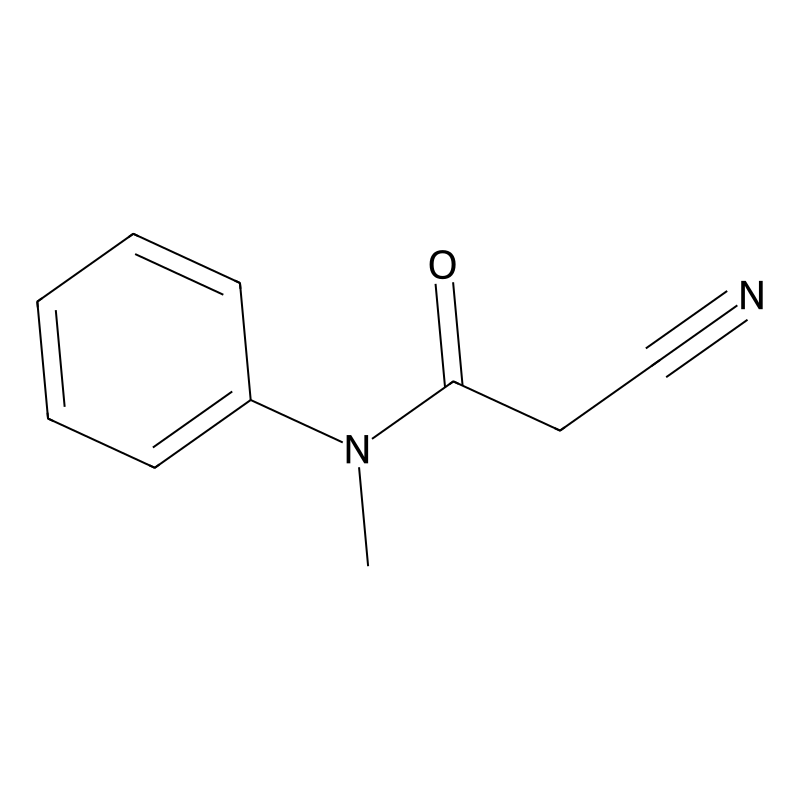2-Cyano-N-methyl-n-phenylacetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Organic Chemistry
“2-Cyano-N-methyl-n-phenylacetamide” is used in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds .
Method of Application: The synthesis of cyanoacetamide derivatives, including “2-Cyano-N-methyl-n-phenylacetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Results and Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .
Application in Medicinal Chemistry
“2-Cyano-N-methyl-n-phenylacetamide” derivatives have been synthesized and evaluated for their in vitro anticancer activity .
Method of Application: A series of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives were designed and synthesized via selective amidation of methyl-2-(2-cyanophenyl)acetates over amidine formation by using AlMe3 as a catalyst .
Results and Outcomes: Among all compounds, some showed excellent inhibitory activity than the standard Etoposide against MCF-7 and A-549 cell lines . Docking analysis of all the compounds with the human topoisomerase II revealed that one of the compounds fitted well in the active site pocket, showing the best docking score .
Application in Heterocyclic Synthesis
“2-Cyano-N-methyl-n-phenylacetamide” is used in the synthesis of various organic heterocycles .
Method of Application: Treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with active methylene reagents can afford the respective 2-oxopyridine derivatives . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Results and Outcomes: The synthesized 2-oxopyridine derivatives can be used in the formation of biologically active compounds .
Application in Chemical Industry
2-Cyano-N-methyl-n-phenylacetamide is an organic compound with the molecular formula C₁₀H₁₀N₂O. It features a cyano group (-C≡N) and an N-methyl group attached to a phenylacetamide backbone. This compound is recognized for its unique structure, which contributes to its diverse chemical reactivity and potential biological activity.
- Nitrosation: When treated with sodium nitrite in acetic acid, 2-cyano-N-methyl-n-phenylacetamide can form hydroxyimino derivatives through a nitrosation process .
- Formation of Imino Derivatives: Reacting with salicylaldehyde in boiling acetic acid yields 2-imino-chromene-3-carboxamide derivatives .
- Synthesis of Benzothiazolyl Derivatives: Under basic conditions, it can react with O-amino-thiophenol to produce 2-benzothiazolyl derivatives .
These reactions highlight the compound's versatility in organic synthesis.
2-Cyano-N-methyl-n-phenylacetamide exhibits notable biological activities, particularly in pharmaceutical research. Its derivatives have been studied for potential applications in treating various conditions, including:
- Antimicrobial Properties: Some derivatives demonstrate activity against bacterial strains.
- Anticancer Activity: Certain modifications have shown promise in inhibiting cancer cell proliferation.
Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of 2-cyano-N-methyl-n-phenylacetamide can be achieved through several methods:
- Direct Synthesis: Starting from N-methyl-n-phenylacetamide and introducing a cyano group via appropriate reagents.
- Multi-step Synthesis: Involving the formation of intermediates that are subsequently modified to yield the final product.
Detailed procedures often include specific conditions such as temperature control and choice of solvents to optimize yield and purity.
Interaction studies involving 2-cyano-N-methyl-n-phenylacetamide focus on its binding affinities with biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
Findings from these studies can inform further development of derivatives with enhanced efficacy or reduced toxicity.
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 2-cyano-N-methyl-n-phenylacetamide. A comparison highlights its unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyano-N-methylacetamide | Lacks phenyl ring | Simpler structure, fewer potential interactions |
| 4-Cyano-N-methylbenzamide | Contains a para-substituted benzamide | Different electronic properties affecting reactivity |
| N-Methyl-N-(p-tolyl)acetamide | Contains a para-tolyl group | Variation in steric hindrance and lipophilicity |
| 2-Cyano-N,N-diethylacetamide | Diethyl substitution instead of methyl | Influences solubility and biological activity |
The presence of both cyano and phenyl groups in 2-cyano-N-methyl-n-phenylacetamide provides it with distinctive properties that may enhance its reactivity and biological activity compared to these similar compounds.








